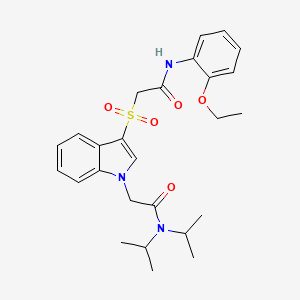

![molecular formula C10H14O B2493674 螺[双环[2.2.1]庚烷-2,3'-环丁烷]-1'-酮 CAS No. 2248287-18-3](/img/structure/B2493674.png)

螺[双环[2.2.1]庚烷-2,3'-环丁烷]-1'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one and related compounds often involves multi-step organic reactions, including Diels-Alder cycloadditions, which are crucial for constructing the spirocyclic framework. For instance, Burnell and Valenta (1991) discussed the π-facial stereoselectivity in Diels-Alder reactions of a rigid carbocyclic diene related to the spirocyclic structure, highlighting the significance of steric interactions at the transition state for achieving desired adduct ratios (Burnell & Valenta, 1991).

Molecular Structure Analysis

The molecular structure of spiro compounds is often elucidated using advanced spectroscopic techniques, such as NMR. Khalilov et al. (1990) provided insights into the stereochemistry of spiro(bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane) dimers through ^13C NMR spectroscopy, demonstrating the utility of methylene carbon atom signals for stereochemical assignments (Khalilov et al., 1990).

Chemical Reactions and Properties

Spiro compounds like spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one undergo a range of chemical reactions, reflecting their versatile chemical properties. Billups et al. (2002) explored the thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes, revealing pathways to different cyclobutane dimers and the influence of structural variations on reaction rates (Billups et al., 2002).

Physical Properties Analysis

The study of physical properties, such as liquid crystal behavior, provides insights into the material characteristics of spiro compounds. Chan et al. (1987) investigated compounds incorporating cyclobutane, spiro[3.3]heptane, and dispiro[3.1.3.1]decane rings, elucidating the effects of these ring systems on liquid crystal behavior and supporting the development of new materials (Chan et al., 1987).

Chemical Properties Analysis

The chemical properties of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one are closely related to its reactivity in various organic transformations. For example, the catalytic asymmetric synthesis involving spirooxindole skeletons incorporated with cyclobutane moieties showcases the potential of such structures in stereoselective organic synthesis, highlighting their importance in medicinal chemistry and drug discovery (Qi et al., 2014).

科学研究应用

化学重排

螺环丁烷基取代的2-去氢莰阳离子的重排:研究表明,与环丙烷类似物相比,螺环丁烷环的化学行为具有独特性。例如,螺[双环[2.2.1]庚烷-2,1′-环丁烷]-6-酮的对磺酰肼酮,在光解后,产生了具有特定氘分布的醇,且未观察到环扩张,与环丙烷类似物形成对比 (Kirmse, Landscheidt, & Siegfried, 1998)。

螺[2.4]庚烷-1,4,6-三烯的热重排:另一项研究表明,在热解时,螺[2.4]庚烷-1,4,6-三烯生成双环[3.2.0]庚烷-1,3,6-三烯,进一步发生二聚反应形成环丁烷。这一过程展示了该化合物在热条件下形成结构多样衍生物的倾向 (Billups et al., 2002)。

螺环丙烷取代

- 螺环丙烷基取代的2-去氢莰阳离子的生成和重排:关于螺环丙烷在去氢莰阳离子中的取代研究表明,其化学动力学复杂,包括较快的溶剂解离速率和与外2-去氢莰酯相比独特的反应性。这项研究有助于理解螺环丙烷基取代化合物的化学性质和反应性 (Kirmse, Landscheidt, & Schleich, 1992)。

Diels-Alder 反应

- Diels–Alder 反应中的π-面立体选择性:在 Diels–Alder 反应中,螺[双环[2.2.1]庚烷-2,1′-[2,4]环戊二烯]表现出特定的π-面立体选择性。这项研究有助于理解这类反应中的立体位阻作用,这对于预测合成化学中产物结果至关重要 (Burnell & Valenta, 1991)。

Lewis 酸催化的环化反应

- 双环[2.2.1]庚烷衍生物的形成:通过 Lewis 酸催化的跨环双环化反应意外形成双环[2.2.1]庚烷衍生物,突显了该化合物在有机合成中的多功能性。这一现象尤为重要,因为它展示了合成途径中的不可预测结果 (Majo et al., 2000)。

介质对立体异构的影响

- 环丙酮酮的立体异构介质效应:对环丙酮酮的立体异构速率受介质影响的研究提供了对溶剂对螺环丙烷衍生物的反应性和稳定性影响的见解。这项研究对于理解涉及这类化合物的化学反应中的溶剂效应至关重要 (Cordes & Berson, 1996)。

氢键模式

- 螺环氧吲哚类化合物中的氢键模式:已确定了螺环氧吲哚类化合物的晶体结构,为这些化合物的氢键模式提供了见解。这项研究对于理解螺环化合物的结构特性和相互作用至关重要 (Lemmerer & Michael, 2010)。

环开环烯烃转化聚合

- 环开环甲基烯烃聚合:Spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane)被用于环开烯烃甲基烯烃聚合,展示了该化合物在聚合科学中的潜力。这项研究提供了有关spiro化合物聚合行为的宝贵信息 (Seehof & Risse, 1993)。

属性

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCICPFSNSVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC23CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

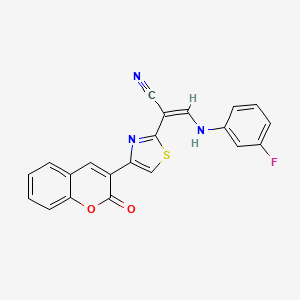

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

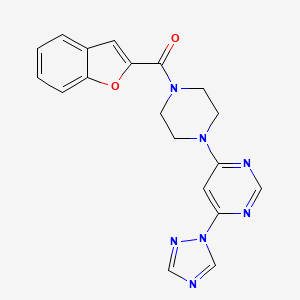

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)